molecular formula C10H13NO5 B13415750 2-Amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

2-Amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No.: B13415750
M. Wt: 227.21 g/mol
InChI Key: WSTUOPKRORLDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid typically involves the hydroxylation and methoxylation of tyrosine derivatives. One common method includes the use of specific catalysts and controlled reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-Amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a biomarker for certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific enzymes and receptors in the body. It can modulate various biochemical pathways, including those involved in neurotransmitter synthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: A precursor to 2-Amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, tyrosine is a proteinogenic amino acid with similar biochemical properties.

    3-Methoxy-DL-tyrosine: Another derivative of tyrosine, it shares similar structural features but may have different biological activities.

    3-O-Methyldopa: A related compound used in the treatment of Parkinson’s disease.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-16-7-4-5(2-3-6(7)12)9(13)8(11)10(14)15/h2-4,8-9,12-13H,11H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTUOPKRORLDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.